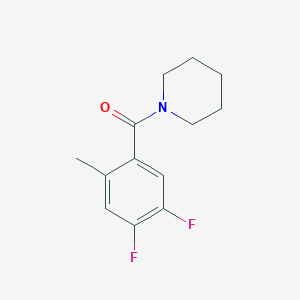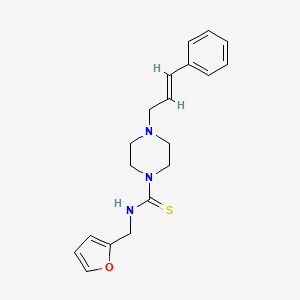![molecular formula C17H24FNO B5760947 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic applications in treating addiction and other neurological disorders.
Mecanismo De Acción
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide works by inhibiting the enzyme known as aldehyde dehydrogenase (ALDH), which is responsible for metabolizing acetaldehyde, a byproduct of alcohol and cocaine metabolism. By inhibiting ALDH, 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide increases the levels of acetaldehyde in the body, which in turn produces aversive effects that reduce drug-seeking behavior. 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has also been shown to modulate the activity of the dopamine system, which is involved in reward-seeking behavior and addiction.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been shown to produce a range of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating the activity of the dopamine system. It has also been shown to increase the levels of acetaldehyde in the body, which can produce aversive effects such as nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide for lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can produce aversive effects such as nausea and vomiting, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide. One direction is to investigate its potential use in treating other neurological disorders such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, particularly its effects on the dopamine system. Additionally, research could be done to develop new analogs of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide with improved pharmacological properties and reduced aversive effects. Finally, studies could be conducted to investigate the long-term effects of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide use on the brain and body.
Métodos De Síntesis
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can be synthesized through a multistep process, starting with the reaction of cyclohexanone with ethylmagnesium bromide to form 3-cyclohexylpropan-1-ol. This is followed by the reaction of the propanol with 4-fluoro benzyl chloride in the presence of a base to form 3-cyclohexyl-N-(4-fluorophenyl)propanamide. Finally, the N-alkylated intermediate is reacted with acetic anhydride to produce 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in treating addiction to drugs such as cocaine and alcohol. It has also been investigated for its potential use in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can reduce drug-seeking behavior in animal models of addiction and can improve cognitive function in individuals with addiction and other neurological disorders.
Propiedades
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDQFDAPCNIMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)


![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)

